This compound is classified under heterocyclic compounds due to the presence of nitrogen in the pyridine ring. It is often synthesized as part of research into new pharmaceuticals and natural product derivatives. The benzofuran component is known for its role in various biological activities, making this compound of interest in drug discovery and development .
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-carbonyl)pyridine can be achieved through several methods, primarily involving the construction of the benzofuran scaffold followed by functionalization to introduce the pyridine ring. Common synthetic strategies include:
The chemical reactivity of 3-(2,3-dihydro-1-benzofuran-5-carbonyl)pyridine can be explored through various reaction pathways:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for compounds like 3-(2,3-dihydro-1-benzofuran-5-carbonyl)pyridine typically involves interactions with biological targets such as enzymes or receptors. For instance:
Studies often utilize binding assays and structure-activity relationship analyses to elucidate these mechanisms.
The physical properties of 3-(2,3-dihydro-1-benzofuran-5-carbonyl)pyridine include:
Chemical properties include stability under normal conditions but may vary under extreme pH or temperature conditions.
3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine has several potential applications in scientific research:
This compound exemplifies how synthetic organic chemistry can contribute to advancements in drug discovery and therapeutic development.
Heterocyclic hybrid architectures represent a frontier in rational drug design, merging distinct pharmacophores to create novel chemical entities with enhanced biological profiles. These hybrids leverage synergistic interactions between complementary heterocyclic systems to overcome limitations of single-target agents—particularly for complex multifactorial diseases like cancer, metabolic disorders, and infectious diseases. The fusion of benzofuran and pyridine moieties exemplifies this strategy, combining the benzofuran scaffold’s privileged status in natural bioactive compounds with the pyridine ring’s versatility in directing molecular interactions and solubility.
Benzofuran-pyridine hybrids constitute an emerging class of therapeutics with broad-spectrum biological activities. The benzofuran core—a fused bicyclic system of benzene and furan—imparts intrinsic bioactivity due to its planar structure and ability to engage in π-π stacking and hydrophobic interactions with biological targets. Pyridine, a nitrogen-containing heterocycle, enhances target affinity through hydrogen bonding and coordination with metal ions in enzyme active sites. The carbonyl linker in 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine (molecular formula: C₁₄H₁₁NO₂; MW: 225.24 g/mol) bridges these systems, enabling electronic conjugation that fine-tunes binding kinetics [2].
Key Pharmacological Applications:
Table 1: Pharmacological Activities of Benzofuran-Pyridine Hybrid Scaffolds
Activity | Mechanism/Target | Example Compound | Potency |
---|---|---|---|
Antifungal | N-Myristoyltransferase inhibition | Pyridyl-benzofuran derivatives | IC₅₀ = 0.0057–0.0075 μM |
Anticancer | Tubulin polymerization inhibition | 2-(3′,4′,5′-Trimethoxybenzoyl)benzofuran | Sub-micromolar IC₅₀ |
GPCR agonism | GPR40/FFAR1 activation | (2,3-Dihydrobenzofuran-3-yl)acetic acids | EC₅₀ < 100 nM |
Kinase inhibition | Aurora A kinase blockade | Imidazole-benzofuran hybrids | GI₅₀ = 0.63 μM (MDA-MB-231) |
The hybrid 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine exemplifies this dual pharmacophore approach. Its 2,3-dihydrobenzofuran subunit reduces oxidative susceptibility compared to unsaturated benzofurans, while the pyridine-3-carbonyl group provides a hydrogen-bond acceptor site critical for target engagement [2]. This configuration balances lipophilicity (cLogP ~2.8) and polar surface area (45.8 Ų), optimizing membrane permeability and bioavailability [2] [3].
The bioactivity of benzofuran-pyridine hybrids is profoundly influenced by three structural elements: ring saturation, conjugation effects, and steric orientation.
The 2,3-dihydrobenzofuran motif in 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine adopts a semi-saturated conformation, introducing a chiral center at C3. This conformation:
Table 2: Physicochemical and Structural Parameters of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine
Property | Value | Bioactive Significance |
---|---|---|
Melting point | 108–110°C | Crystalline stability for formulation |
Density | 1.2 ± 0.1 g/cm³ | Compatibility with lipid bilayers |
Boiling point | 416.5 ± 40.0°C | Thermal stability under processing |
Polarizability | 25.1 ± 0.5 × 10⁻²⁴ cm³ | Enhanced dispersion forces in binding |
SMILES | C1COC2=C1C=C(C=C2)C(=O)C3=CN=CC=C3 | Canonical representation |
InChI Key | ZKHKCIKILLGZRU-UHFFFAOYSA-N | Unique structural identifier |
Molecular hybridization merges pharmacophores via:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3